Cas no 1241681-21-9 ((1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine)

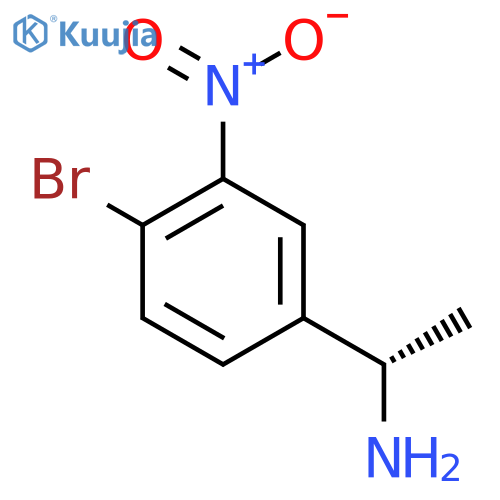

1241681-21-9 structure

商品名:(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine

- EN300-1898351

- 1241681-21-9

-

- インチ: 1S/C8H9BrN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3/t5-/m0/s1

- InChIKey: HLYWOFSFQSLQNL-YFKPBYRVSA-N

- ほほえんだ: BrC1C=CC(=CC=1[N+](=O)[O-])[C@H](C)N

計算された属性

- せいみつぶんしりょう: 243.98474g/mol

- どういたいしつりょう: 243.98474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 71.8Ų

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1898351-1.0g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1898351-10.0g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1898351-5.0g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1898351-5g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 5g |

$3396.0 | 2023-09-18 | ||

| Enamine | EN300-1898351-10g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 10g |

$5037.0 | 2023-09-18 | ||

| Enamine | EN300-1898351-1g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 1g |

$1172.0 | 2023-09-18 | ||

| Enamine | EN300-1898351-0.05g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1898351-0.1g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 0.1g |

$1031.0 | 2023-09-18 | ||

| Enamine | EN300-1898351-0.25g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1898351-0.5g |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |

1241681-21-9 | 0.5g |

$1124.0 | 2023-09-18 |

(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1241681-21-9 ((1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 42464-96-0(NNMTi)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量